Cas no 648439-04-7 (1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-)

1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)- structure
648439-04-7 structure
Product name:1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-
CAS No:648439-04-7
MF:C21H16NO3F3
MW:387.35184
CID:414381
PubChem ID:71378325

1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-
    • 2-methyl-1-nitro-4-[[3-[4-(trifluoromethyl)phenyl]phenyl]methoxy]benzene
    • 3-[(3-Methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-1,1'-biphenyl
    • UXVIQPVWIHQFLD-UHFFFAOYSA-N
    • DTXSID00800946
    • 648439-04-7
    • Inchi: InChI=1S/C21H16F3NO3/c1-14-11-19(9-10-20(14)25(26)27)28-13-15-3-2-4-17(12-15)16-5-7-18(8-6-16)21(22,23)24/h2-12H,13H2,1H3
    • InChI Key: UXVIQPVWIHQFLD-UHFFFAOYSA-N
    • SMILES: CC1=C(C=CC(=C1)OCC2=CC(=CC=C2)C3=CC=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 387.10822786g/mol
  • Monoisotopic Mass: 387.10822786g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 28
  • Rotatable Bond Count: 4
  • Complexity: 514
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 55Ų
  • XLogP3: 6.1

1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)- Related Literature

Additional information on 1,1'-Biphenyl, 3-[(3-methyl-4-nitrophenoxy)methyl]-4'-(trifluoromethyl)-

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